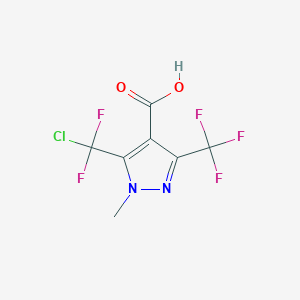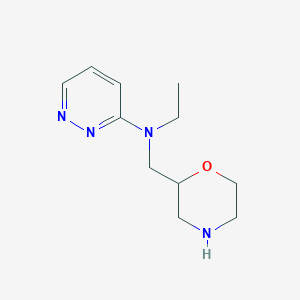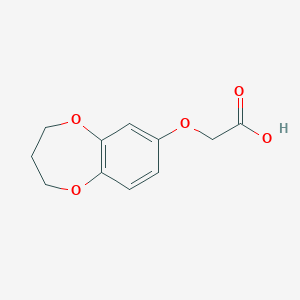
(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid
概要
説明
(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid, also known as 7-hydroxy-3,4-dihydro-1,5-benzodioxepin (7-H-BDO), is a naturally occurring compound found in the human body and in plants. It is a metabolite of the neurotransmitter serotonin, and is also found in several food sources such as almonds, bananas, and kiwis. 7-H-BDO has been studied extensively in the scientific community due to its potential applications in medicine, biochemistry, and pharmacology.
科学的研究の応用
7-H-BDO has been studied extensively in the scientific community due to its potential applications in medicine, biochemistry, and pharmacology. In medicine, 7-H-BDO has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. In biochemistry, it has been studied for its potential use in the synthesis of other compounds and in the understanding of metabolic pathways. In pharmacology, it has been studied for its potential use in the development of new drugs and treatments.
作用機序
7-H-BDO acts on the serotonin system in the brain, which is involved in the regulation of mood, sleep, and appetite. It has been shown to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. It has also been shown to act on the GABAergic system, which is involved in the regulation of sleep and anxiety. 7-H-BDO has been shown to increase the levels of GABA in the brain, which can lead to improved sleep and reduced anxiety.
生化学的および生理学的効果
7-H-BDO has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and GABA in the brain, which can lead to improved mood and reduced anxiety. It has also been shown to reduce inflammation, which can lead to improved overall health. Additionally, 7-H-BDO has been shown to increase the production of nitric oxide, which can lead to improved blood flow and increased energy.
実験室実験の利点と制限
7-H-BDO is a relatively easy compound to synthesize in the lab, and is relatively inexpensive. Additionally, it is a relatively stable compound, which makes it well-suited for use in laboratory experiments. However, it is important to note that 7-H-BDO is a relatively reactive compound, and can be easily degraded by heat or light. Additionally, it is important to be aware of the potential risks associated with working with this compound, as it can be toxic if not handled properly.
将来の方向性
There are a number of potential future directions for research on 7-H-BDO. One potential direction is to further explore its potential applications in medicine, biochemistry, and pharmacology. Additionally, further research could be done to explore its potential use in the synthesis of other compounds and in the understanding of metabolic pathways. Additionally, further research could be done to explore the potential risks associated with working with this compound, as well as to further explore its biochemical and physiological effects on the body. Finally, further research could be done to explore the potential therapeutic benefits of 7-H-BDO.
特性
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-11(13)7-16-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKMAXRAIVNCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)OCC(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)
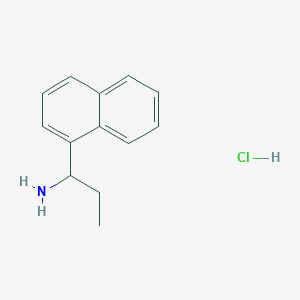
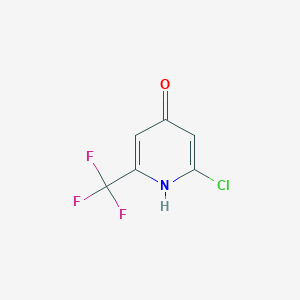
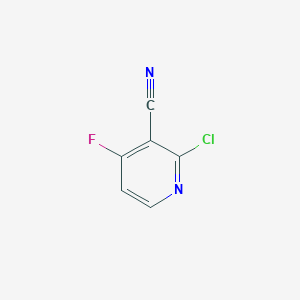
![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B1431318.png)
![1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one](/img/structure/B1431319.png)
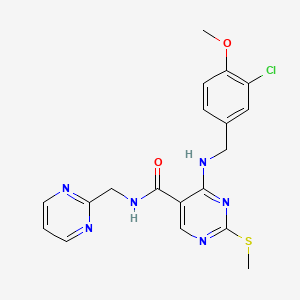
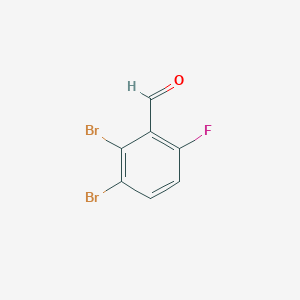
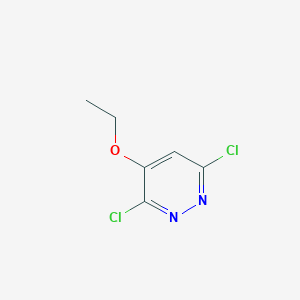
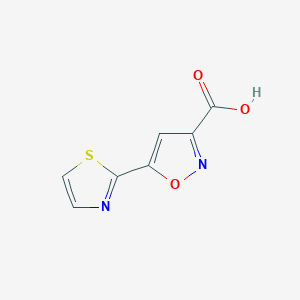
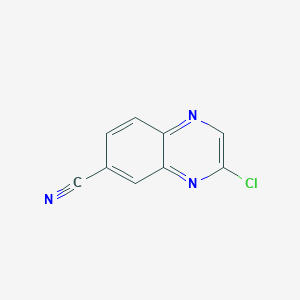
![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1431331.png)
